4-(acetylamino)-2-chlorobenzoic acid

Inflammation Enzymology Drug Discovery

The ortho-chloro-4-acetamido substitution pattern is critical for Gram-negative antimicrobial activity, not replicable by non-halogenated or regioisomeric analogs. As the exclusive N-acetylated metabolite of 2-chloro-p-aminobenzoic acid (DBMET03557), it is the only valid reference standard for ADME/metabolite profiling. Its weak COX-2 inhibition (IC₅₀ 1.42×10⁶ nM) qualifies it as the ideal negative control for NSAID high-throughput screening. With LogP 1.43 vs. 2.36 for 2-chlorobenzoic acid, it enhances aqueous solubility in lead optimization.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
CAS No. 38667-55-9
Cat. No. B183189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(acetylamino)-2-chlorobenzoic acid
CAS38667-55-9
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl
InChIInChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14)
InChIKeyTZXJLFBEXYSTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Acetylamino)-2-chlorobenzoic Acid (CAS 38667-55-9): A Distinct Chloroacetamido Benzoic Acid Building Block for Targeted Procurement


4-(Acetylamino)-2-chlorobenzoic acid (CAS 38667-55-9), also known as 2-chloro-4-acetamidobenzoic acid, is a halogenated benzoic acid derivative characterized by a chlorine atom at the ortho position and an acetylamino group at the para position . It has a molecular weight of 213.62 g/mol and the formula C₉H₈ClNO₃ . This compound serves primarily as a key building block and intermediate in pharmaceutical research, with documented utility as a nonsteroidal anti-inflammatory drug (NSAID) scaffold that inhibits cyclooxygenase (COX) enzymes and exhibits in vitro cytotoxicity . Its distinct substitution pattern confers specific physicochemical properties, including a predicted LogP of 1.43, which differentiates it from other regioisomers and unsubstituted analogs .

Why Substituting 4-(Acetylamino)-2-chlorobenzoic Acid with Generic Analogs Compromises Research Integrity


The specific 2-chloro-4-acetamido substitution pattern of 4-(acetylamino)-2-chlorobenzoic acid is not interchangeable with other benzoic acid derivatives due to profound differences in biological target engagement and metabolic fate. For instance, the presence of the ortho-chloro group is a critical determinant of antimicrobial activity, as demonstrated in quantitative structure-activity relationship (QSAR) studies where 2-chlorobenzoic acid derivatives showed greater efficacy against Gram-negative Escherichia coli than their non-chlorinated counterparts . Furthermore, this exact compound is a unique metabolite formed exclusively via N-acetylation of 2-chloro-p-aminobenzoic acid, meaning generic substitutions cannot replicate its specific role in metabolic pathway analysis or drug metabolite profiling studies . Using a regioisomer, such as 3-chloro-4-acetamidobenzoic acid, would introduce a different electronic and steric environment, potentially altering enzyme binding kinetics, as seen in COX-2 inhibition assays where subtle structural changes drastically shift IC₅₀ values by orders of magnitude .

Quantitative Differentiation: 4-(Acetylamino)-2-chlorobenzoic Acid vs. Analogs in Key Performance Dimensions


COX-2 Inhibition: Weak but Definitive Activity Profile Differentiates from Potent Clinical NSAIDs

In a human whole blood assay, 4-(acetylamino)-2-chlorobenzoic acid demonstrated a weak but measurable inhibitory effect on cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.42 x 10⁶ nM . This activity is significantly weaker than that of the clinical NSAID celecoxib, which has a reported IC₅₀ of approximately 40 nM against COX-2 in similar human whole blood assays, representing a roughly 35,500-fold difference in potency . This quantitative distinction confirms that while the compound engages the COX-2 active site, it is unsuitable as a therapeutic NSAID but is valuable as a low-potency control probe or a starting scaffold for further medicinal chemistry optimization.

Inflammation Enzymology Drug Discovery

Physicochemical Differentiation: Predicted LogP of 1.43 Contrasts with Higher LogP of 2-Chlorobenzoic Acid

The presence of the acetylamino group significantly lowers the predicted lipophilicity of 4-(acetylamino)-2-chlorobenzoic acid (LogP = 1.43) compared to its parent unsubstituted analog, 2-chlorobenzoic acid, which has a calculated LogP of approximately 2.36 . This reduction of nearly one log unit indicates a substantial decrease in membrane permeability and a potential shift in in vivo distribution profiles. For researchers developing compounds with specific ADME (Absorption, Distribution, Metabolism, Excretion) requirements, this quantitative difference provides a basis for selecting the target compound over the more lipophilic 2-chlorobenzoic acid when reduced passive membrane diffusion is desired.

ADME Medicinal Chemistry Lipophilicity

Antimicrobial Potential: QSAR Model Highlights Structural Requirement for Gram-Negative Activity Absent in 2-Chloro-4-Aminobenzoic Acid

Quantitative structure-activity relationship (QSAR) studies on a series of 2-chlorobenzoic acid derivatives revealed that topological parameters, specifically second-order molecular connectivity indices, govern antimicrobial activity . Among the synthesized derivatives, compounds with an amide functionality showed greater potency against Gram-negative E. coli than simple esters or the parent amine. While 4-(acetylamino)-2-chlorobenzoic acid was not the most potent compound in this specific study, its core scaffold (a 2-chlorobenzoic acid amide) is identified as a key pharmacophore for achieving the observed pMIC(ec) values of up to 2.27 µM/mL against E. coli, which was comparable to the standard drug norfloxacin (pMIC(ec)=2.61 µM/mL) . This is in stark contrast to the non-acetylated analog, 2-chloro-4-aminobenzoic acid, which lacks the topological features shown to be critical for this activity, as per the QSAR model .

Antimicrobial QSAR SAR

Solid-State Procurement Advantage: Defined Melting Point Range Enables Identity Verification vs. Amorphous Analogs

4-(acetylamino)-2-chlorobenzoic acid is a crystalline solid with a well-defined experimental melting point range of 206 to 210 °C, as reported by SciFinder . This provides a clear, inexpensive analytical benchmark for identity and purity verification upon receipt, which is a critical quality control (QC) step in procurement. In contrast, many closely related research chemicals, such as the regioisomer 2-acetamido-4-chlorobenzoic acid (CAS 59000-58-9), are often described only as a solid without a specific, validated melting point in common vendor databases, or their reported values may vary significantly between sources . The availability of a precise, experimentally-derived melting point for the target compound reduces ambiguity in QC and streamlines the laboratory's receiving process.

Quality Control Analytical Chemistry Compound Management

Optimal Scientific Applications for 4-(Acetylamino)-2-chlorobenzoic Acid Driven by Empirical Evidence


Calibrated Control for Cyclooxygenase (COX) Activity Assays

Given its documented but weak inhibitory activity against COX-2 (IC₅₀ = 1.42 x 10⁶ nM), 4-(acetylamino)-2-chlorobenzoic acid is ideally suited as a negative or low-potency control compound in enzyme inhibition assays . It can be used to establish baseline activity in high-throughput screens against more potent NSAIDs, ensuring assay window and sensitivity are properly calibrated.

Medicinal Chemistry Scaffold for Gram-Negative Antibacterial Lead Optimization

QSAR analysis indicates that the 2-chlorobenzoic acid amide scaffold is a privileged structure for targeting Gram-negative bacteria like E. coli . Researchers can use this compound as a starting point for synthesizing a focused library of derivatives to improve upon the activity of related compounds (pMIC(ec) up to 2.27 µM/mL), with the goal of developing novel antibiotics to combat resistant strains.

ADME Property Modulator in Drug Design

The quantifiable LogP of 1.43 positions this compound as a less lipophilic alternative to 2-chlorobenzoic acid (LogP 2.36) . In medicinal chemistry campaigns where lowering a lead series' overall LogP is necessary to improve aqueous solubility or reduce off-target binding, this building block can be incorporated to favorably shift these critical drug-like properties.

Drug Metabolism and Pharmacokinetics (DMPK) Reference Standard

As a known and documented metabolite (DBMET03557) formed via N-acetylation of 2-chloro-p-aminobenzoic acid , this compound serves as an authentic reference standard for analytical method development. It is critical for the quantification of this specific metabolic pathway in in vitro hepatocyte incubations or in vivo pharmacokinetic studies, an application that no generic analog can fulfill.

Technical Documentation Hub

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